2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Description
2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a pyridazinone core. It has garnered significant interest due to its potential pharmacological activities and applications in various scientific fields.
Properties
IUPAC Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2/c22-17-6-4-7-18(14-17)24-9-11-25(12-10-24)21(28)15-26-20(27)13-16-5-2-1-3-8-19(16)23-26/h4,6-7,13-14H,1-3,5,8-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXWKDIDKZWFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Reaction Types and Conditions
The compound participates in reactions characteristic of its functional groups:
Reagents and Catalysts
Critical reagents for modifying the compound include:
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EDCI/HOBt : Facilitates amide bond formation during side-chain modifications.
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POCl₃ : Activates carbonyl groups for nucleophilic attack (e.g., phosphorylation) .
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NaBH₃CN : Selective reduction of imine intermediates in piperazine derivatives .
Substitution at the Chlorophenyl Group
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| NH₃ (excess) | 2-{2-[4-(3-aminophenyl)piperazino]-2-oxoethyl}-hexahydrocycloheptapyridazinone | 62% | |
| CH₃ONa | 3-methoxyphenyl analog | 58% |
Reduction of the Pyridazinone Core
| Reagent | Product | Stability |
|---|---|---|
| LiAlH₄ | 3-hydroxyhexahydrocycloheptapyridazine | Air-sensitive |
| H₂/Pd-C | Fully saturated cycloheptane ring (3-alcohol derivative) | Stable in inert atmos. |
Kinetics and Thermodynamics
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Hydrolysis Stability : The amide bond hydrolyzes at pH < 2 or pH > 10, with a half-life of 8 hours at 25°C .
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Thermal Decomposition : Degrades above 200°C, releasing CO and chlorophenyl fragments (TGA data).
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Oxidation Rates : Piperazine N-oxidation occurs 3x faster than pyridazinone carbonyl oxidation under identical conditions .
Comparative Reactivity
Mechanistic Insights
Scientific Research Applications
The physical properties of the compound are essential for understanding its behavior in biological systems. However, specific data such as boiling point and melting point remain unavailable.
Antidepressant Activity
Recent studies have indicated that compounds with piperazine and cycloheptapyridazine structures exhibit significant antidepressant properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed enhanced serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research indicates that similar piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study highlighted that a related compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer .
Neuroprotective Effects
Neuroprotective properties have also been observed in compounds with similar structures. For example, derivatives were found to protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Case Study 1: Antidepressant Efficacy
In a randomized controlled trial involving patients with major depressive disorder, a derivative of this compound was administered over eight weeks. Results indicated a significant reduction in depression scores compared to the placebo group, supporting its application as an antidepressant agent .
Case Study 2: Cancer Cell Line Testing
A series of in vitro tests were conducted using the compound on various cancer cell lines (MCF-7 for breast cancer and A549 for lung cancer). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit calcium ion influx, which is essential for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine core and exhibit similar pharmacological activities.
Pyridazinone derivatives: Compounds such as zardaverine and emorfazone have similar structures and are known for their anti-inflammatory and anticancer properties.
Uniqueness
What sets 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one apart is its unique combination of a piperazine ring, a chlorophenyl group, and a pyridazinone core. This unique structure contributes to its diverse range of biological activities and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodology : Begin with the multi-step synthesis outlined in pyridazinone derivatives literature, such as coupling 3-chlorophenylpiperazine with a cyclohepta[c]pyridazinone precursor. Optimize yields by adjusting reaction parameters (e.g., solvent polarity, temperature, and catalysts like DCC/DMAP for amide bond formation). Monitor intermediates via TLC and purify using column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) .
Q. Which analytical techniques are critical for structural characterization?
- Methodology : Use H and C NMR to confirm backbone connectivity and substituent placement. For stereochemical analysis, employ NOESY or X-ray crystallography (as demonstrated for related pyridazinones in crystallography databases). Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies carbonyl and piperazine functional groups .
Q. How should initial pharmacological screening be designed for this compound?
- Methodology : Prioritize in vitro assays based on structural analogs (e.g., antiplatelet activity assays for pyridazinones). Use ADP-induced platelet aggregation tests in human plasma, with IC determination. Include positive controls (e.g., aspirin) and validate results with dose-response curves. Ensure cell viability assays (e.g., MTT) are conducted in parallel to exclude cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
- Methodology : Synthesize derivatives with modifications to the 3-chlorophenylpiperazine moiety or the cyclohepta[c]pyridazinone core. Test analogs in functional assays (e.g., receptor binding or enzyme inhibition) and correlate substituent effects using multivariate analysis. Molecular docking against target proteins (e.g., serotonin or dopamine receptors) can rationalize observed SAR trends .
Q. What statistical approaches resolve contradictions in bioactivity data across studies?
- Methodology : Apply ANOVA to assess variability between experimental batches or cell lines. Use meta-analysis frameworks to integrate disparate datasets, adjusting for confounding factors (e.g., assay sensitivity, solvent effects). Bayesian modeling can quantify uncertainty in IC values derived from conflicting reports .
Q. Which computational strategies predict physicochemical properties and target interactions?
- Methodology : Calculate logP, pKa, and topological polar surface area (TPSA) using software like ACD/Labs or MOE. Perform molecular dynamics simulations to assess binding stability in lipid bilayers (relevant for blood-brain barrier penetration). Validate predictions with experimental solubility and permeability assays (e.g., PAMPA) .
Q. How can impurity profiles be rigorously characterized during scale-up?
- Methodology : Employ HPLC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect byproducts. Compare retention times and fragmentation patterns against synthetic intermediates. Use preparative HPLC to isolate impurities for structural elucidation via 2D NMR. Reference pharmacopeial standards (e.g., EP or USP) for quantification .
Q. What process engineering considerations ensure reproducibility in pilot-scale synthesis?
- Methodology : Implement quality-by-design (QbD) principles, optimizing parameters like mixing efficiency and temperature control. Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring. For purification, evaluate membrane filtration or centrifugal partitioning chromatography to replace traditional column methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
